molecular formula C9H13NO2 B2358534 (R)-2-Amino-2-(4-methoxyphenyl)ethanol CAS No. 100929-33-7

(R)-2-Amino-2-(4-methoxyphenyl)ethanol

Cat. No. B2358534
CAS RN: 100929-33-7
M. Wt: 167.208
InChI Key: OZNSMUSCZYUFHD-VIFPVBQESA-N
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Description

“®-2-Amino-2-(4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It is a member of the class of benzyl alcohols that is alpha-methylbenzyl alcohol substituted by a methoxy group at position 4 . It is used as an internal standard in the fluorous biphasic catalysis reaction .


Synthesis Analysis

The synthesis of “®-2-Amino-2-(4-methoxyphenyl)ethanol” can be achieved through biocatalytic processes. For instance, Saccharomyces uvarum has been used as a biocatalyst for the asymmetric bioreduction of 4-methoxyacetophenone . The reaction conditions, including pH, incubation temperature, time, and agitation level, were optimized to achieve higher conversion and enantiomeric excess .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-(4-methoxyphenyl)ethanol” can be represented by the InChI string: InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 . This indicates that the compound has 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The compound “®-2-Amino-2-(4-methoxyphenyl)ethanol” can participate in various chemical reactions. For instance, it can be used in the preparation of 4-(2-iodoethyl)phenol by refluxing it with 47% hydriodic acid . It can also be used for the preparation of chiral 3-aryl-3-substituted propanoic acids with anti-inflammatory activity .


Physical And Chemical Properties Analysis

“®-2-Amino-2-(4-methoxyphenyl)ethanol” has a molecular weight of 152.19 g/mol . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Future Directions

The future directions for “®-2-Amino-2-(4-methoxyphenyl)ethanol” could involve further exploration of its synthesis methods, its potential applications in various industries, and its physical and chemical properties. For instance, it could be used in the preparation of other chiral compounds, which are important in the pharmaceutical industry .

properties

IUPAC Name

(2R)-2-amino-2-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSMUSCZYUFHD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(4-methoxyphenyl)ethanol

Synthesis routes and methods

Procedure details

A mixture of 3.4 g of tert-butyl 1-(4-methoxyphenyl)-2-hydroxyethylcarbamate in 32 cm3 of methanol containing 10% by mass of anhydrous hydrogen chloride is stirred for 1 hour at a temperature in the region of 20° C. The reaction medium is concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. The residue is taken up in 9 cm3 of aqueous 5% sodium hydrogen carbonate solution and the mixture is then extracted with 3 times 30 cm3 of dichloromethane. The aqueous phase is concentrated as above and the white solid obtained is then taken up in 17 cm3 of aqueous 1N sodium hydroxide solution. The precipitate is extracted with 3 times 30 cm3 of dichloromethane. The combined organic extracts are evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C. The white solid obtained is dried under reduced pressure (10 Pa) at a temperature in the region of 40° C. 1.3 g of 2-amino-2-(4-methoxyphenyl)-1-ethanol are obtained in the form of a white solid melting at 96° C. tert-Butyl 1-(4-methoxyphenyl)-2-hydroxyethylcarbamate: 2.24 g of lithium chloride are added to a solution of 7.8 g of methyl N-Boc-(4-methoxyphenyl)glycinate in 35 cm3 of tetrahydrofuran cooled to a temperature of 0° C., followed by portionwise addition of 1.99 g of sodium borohydride and finally 74 cm3 of ethanol. The temperature is allowed to return to about 20° C. and the reaction is then completed by stirring the mixture for 18 hours at this same temperature. The medium is re-cooled to about 5° C. and a sufficient amount of aqueous 1M sodium hydrogen sulfate solution to give a pH in the region of 2 is then added thereto. The mixture is stirred for 3 hours and is then evaporated under reduced pressure (5 kPa) at a temperature in the region of 50° C. 60 cm3 of dichloromethane and 30 cm3 of aqueous 1M sodium hydrogen sulfate solution are added to the residue obtained. After stirring the mixture and then separating out the organic phase after settling of the phases has taken place, the aqueous phase is extracted with twice 30 cm3 of dichloromethane. The combined organic extracts are dried over sodium sulfate and concentrated as above. A white solid is obtained, which is taken up in 30 cm3 of cyclohexane and filtered. The crystals are dried under reduced pressure (10 Pa) at a temperature in the region of 60° C. 3.47 g of tert-butyl 1-(4-methoxyphenyl)-2-hydroxyethylcarbamate are obtained in the form of a white solid melting at 130° C.
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3.4 g
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32 mL
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